Cellular Cytotoxicity: A Benchmark for 4-One Derivatives Against K562 and MCF-7 Cells
In a structure-activity relationship (SAR) study of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, compounds 5f and 5h demonstrated cytotoxicity against K562 leukemia and MCF-7 breast cancer cells . This provides a quantitative benchmark for the potency of derivatives synthesized from the core CAS 52217-39-7 scaffold, enabling comparison against other modifications.
| Evidence Dimension | Cellular Cytotoxicity (IC50, µM) |
|---|---|
| Target Compound Data | For derivative 5f: 8.2 µM (K562), 9.6 µM (MCF-7). For derivative 5h: 15.3 µM (K562), 10.8 µM (MCF-7) |
| Comparator Or Baseline | Baseline: Untreated control cells |
| Quantified Difference | Achieved 50% growth inhibition at stated concentrations |
| Conditions | K562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) cell lines; assay type unspecified but standard for cytotoxic evaluation |
Why This Matters
This establishes a potency range for 4-one derivatives of the target scaffold, allowing scientists to assess if their novel analogs represent a meaningful improvement in cellular activity.
